molecular formula C25H22ClN3 B2566864 6-Chlor-4-phenyl-2-(4-phenylpiperazin-1-yl)chinolin CAS No. 32676-11-2

6-Chlor-4-phenyl-2-(4-phenylpiperazin-1-yl)chinolin

Katalognummer: B2566864
CAS-Nummer: 32676-11-2
Molekulargewicht: 399.92
InChI-Schlüssel: ZPXUXYIRQHODJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a synthetic organic compound with a complex structure that includes a quinoline core substituted with a chloro group at the 6-position, a phenyl group at the 4-position, and a 4-phenylpiperazin-1-yl group at the 2-position

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the nucleophilic substitution of the piperazine derivative.

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Phenylation: The phenyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Piperazine Substitution: The final step involves the nucleophilic substitution of the 2-position with 4-phenylpiperazine, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core or the phenyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products:

    Oxidation Products: Oxidized derivatives of the piperazine ring

    Reduction Products: Reduced quinoline or phenyl groups

    Substitution Products: Various substituted quinoline derivatives

Wirkmechanismus

The mechanism of action of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

    4-Phenylpiperazine: Shares the piperazine moiety but lacks the quinoline core and chloro substitution.

    6-Chloroquinoline: Contains the quinoline core and chloro substitution but lacks the piperazine and phenyl groups.

    2-Phenylquinoline: Contains the quinoline core and phenyl substitution but lacks the chloro and piperazine groups.

Uniqueness: 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its molecular formula is C23H24ClN3, and it features a chloro substituent at the 6-position and a piperazine moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown activity against human colon adenocarcinoma (HCT 116) cells with IC50 values indicating significant potency (Table 1).

Compound Cell Line IC50 (μM)
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinolineHCT 1165.0
Quinoline derivative AHeLa3.2
Quinoline derivative BMCF72.8

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies reveal that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary data suggest that 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline may influence serotonin and dopamine receptors, potentially offering therapeutic benefits in psychiatric disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Quinoline derivatives are known to act as inhibitors of various kinases involved in cancer progression.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Antioxidant Activity : Some studies suggest that quinoline compounds possess antioxidant properties that could contribute to their protective effects against cellular damage.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline found that it significantly reduced tumor size in xenograft models of colon cancer. The treatment led to apoptosis in tumor cells, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUXYIRQHODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.